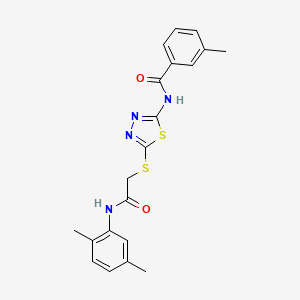
N-(5-((2-((2,5-diméthylphényl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-3-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- L'étude met également en évidence une activité antifongique à large spectre des composés 9f et 14f contre les souches de Candida résistantes aux médicaments, l'ester 8f montrant une efficacité contre Candida auris .
- Bien que les applications spécifiques ne soient pas détaillées dans cette étude, la synthèse de ces composés ouvre des pistes pour des recherches plus approfondies .
Activité antimicrobienne
Bromolactones énantiomères
Produits de cyclisation
Activité Biologique
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure and Properties
The compound's molecular formula is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. It features:
- A thiadiazole ring , which is known for its role in various biological activities.
- An amide bond that may undergo hydrolysis under acidic or basic conditions.
- A dimethylphenyl group contributing to its chemical reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities, including:
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens:
- Antibacterial : Effective against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal : Active against fungal strains such as Aspergillus niger and Candida albicans with notable zones of inhibition observed in various studies .
Anticancer Activity
Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example:
- In vitro studies have shown that certain compounds exhibit significant antiproliferative activity against breast cancer (T47D), colon cancer (HT-29), and leukemia cell lines with IC50 values indicating potent activity .
- Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting cancer cell division .
The biological activity of N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can be attributed to:
- Interaction with Enzymes : The thiadiazole moiety may interact with various enzymes involved in metabolic pathways.
- Binding Affinities : Studies indicate promising binding affinities to biological targets which could enhance its therapeutic efficacy .
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives:
- Antimicrobial Efficacy : A study reported that specific thiadiazole derivatives exhibited MIC values as low as 32.6 µg/mL against resistant bacterial strains .
- Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Propriétés
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(9-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGISEAFUWLMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














